Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate
Description
Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate is a highly functionalized organic compound featuring a central oxane (tetrahydropyran) ring substituted with acetylated amino and hydroxyl groups. The structure includes a chromen-7-yl (coumarin-derived) moiety substituted with a trifluoromethyl group and a ketone at position 2, as well as a triacetyloxypropyl side chain. The acetyl and trifluoromethyl groups likely enhance its lipophilicity and metabolic stability compared to simpler analogs .
Properties
Molecular Formula |
C30H32F3NO15 |
|---|---|
Molecular Weight |
703.6 g/mol |
IUPAC Name |
methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C30H32F3NO15/c1-13(35)34-25-22(44-15(3)37)11-29(28(41)42-6,48-18-7-8-19-20(30(31,32)33)10-24(40)47-21(19)9-18)49-27(25)26(46-17(5)39)23(45-16(4)38)12-43-14(2)36/h7-10,22-23,25-27H,11-12H2,1-6H3,(H,34,35) |
InChI Key |
OSBBVRZZLWPPFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the chromenyl intermediate, which is then subjected to various acylation and esterification reactions to introduce the acetamido and acetyloxy groups. The final step involves the coupling of the chromenyl intermediate with the oxane-2-carboxylate moiety under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromen-7-yl Derivatives
The chromen-7-yl group in the target compound is structurally analogous to coumarin derivatives reported in , such as (7-(arylidene-hydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl)-acetic acid arylidenehydrazide. However, the trifluoromethyl substitution at position 4 distinguishes it from these analogs, which typically lack halogenated groups. The trifluoromethyl group may confer increased electron-withdrawing effects, altering reactivity and intermolecular interactions .
Acetylated Carbohydrate Derivatives
The triacetyloxypropyl substituent on the oxane ring resembles acetylated carbohydrate derivatives, such as (1R,2R)-1-((2S)-2-acetoxy-6-methoxychroman-4-yl)propane-1,2,3-triyl triacetate (). Both compounds feature multiple acetylated hydroxyl groups, which enhance solubility in organic solvents but reduce hydrolytic stability. The triacetyloxypropyl group in the target compound may exhibit slower hydrolysis kinetics due to steric hindrance compared to simpler acetylated sugars .
β-Lactam Antibiotics with Acetamido Groups
Compounds like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () share the acetamido functional group. However, the target compound’s acetamido group is part of a carbohydrate-like scaffold rather than a β-lactam ring, suggesting divergent biological targets (e.g., glycosidase inhibition vs. penicillin-binding protein targeting) .
Fluorinated Aromatic Compounds
The trifluoromethyl group on the chromene ring parallels fluorinated aromatic compounds in atmospheric chemistry studies (). While focuses on volatile organics, the trifluoromethyl group in the target compound likely reduces volatility and enhances thermal stability, making it more suitable for solid-state applications or sustained-release formulations .
Physicochemical and Functional Comparisons
Table 1: Key Properties of the Target Compound and Analogs
Research Findings and Limitations
- Synthesis Challenges : The target compound’s synthesis likely involves multi-step protection/deprotection strategies, akin to the DMF-mediated coupling in . The trifluoromethyl group may require specialized fluorination reagents .
- Biological Activity: No direct data on the target compound’s bioactivity exists in the evidence.
- The triacetyloxypropyl group may introduce steric clashes, affecting crystallinity .
Biological Activity
Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate (CAS: 195210-09-4) is a complex organic compound with potential biological activities due to its unique chemical structure. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C30H32F3NO15 |
| Molecular Weight | 703.568 g/mol |
| IUPAC Name | Methyl 5-acetamido... |
| Melting Point | Not specified |
| Solubility | Not extensively studied |
The presence of acetamido and acetyloxy groups suggests potential interactions with biological macromolecules, particularly enzymes and receptors.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The acetamido group may allow the compound to act as a competitive inhibitor for specific enzymes involved in metabolic pathways.
- Antioxidant Activity : The chromene structure is known for its antioxidant properties, which may help in scavenging free radicals.
- Modulation of Signaling Pathways : The trifluoromethyl group could enhance lipophilicity, facilitating the compound's ability to penetrate cell membranes and interact with intracellular targets.
Antioxidant Activity
Research indicates that compounds with similar chromene structures exhibit significant antioxidant properties. For instance, studies have shown that chromene derivatives can reduce oxidative stress in cellular models by enhancing the activity of endogenous antioxidant enzymes .
Anti-inflammatory Effects
Some derivatives of chromenes have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This suggests a potential therapeutic application for inflammatory conditions.
Case Studies
- Study on Antioxidant Capacity :
-
Antimicrobial Activity Assessment :
- Another study evaluated the antimicrobial efficacy of a related chromene derivative against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antimicrobial activity.
- Inflammation Model :
Synthesis Methods
The synthesis of methyl 5-acetamido-4-acetyloxy... involves multiple steps:
- Preparation of Chromenyl Intermediate : This step typically involves the formation of the chromene structure through cyclization reactions.
- Acylation Reactions : Introduction of acetamido and acetyloxy groups using acyl chlorides or anhydrides under controlled conditions.
- Final Coupling : The final step involves coupling the chromenyl intermediate with the oxane-2-carboxylate moiety to yield the desired product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
